(azidomethyl)dimethylphenylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
azidomethyl-dimethyl-phenylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVOPHVFJUZHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Organosilicon Chemistry
Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. These compounds often exhibit unique properties compared to their purely organic counterparts due to the differences between silicon and carbon atoms. Silicon is larger and more electropositive than carbon, and its bonds to other elements, such as oxygen and fluorine, are significantly stronger than its bonds to carbon and hydrogen. soci.org The C-Si bond is also longer than a C-C bond, which can lead to distinct stereoelectronic effects. soci.org
(Azidomethyl)dimethylphenylsilane fits into a class of organosilanes that serve as versatile intermediates and building blocks. Organosilanes are widely used for applications such as:
Protective groups: Silyl (B83357) groups can be used to protect reactive functional groups during chemical reactions. shinetsusilicone-global.com
Coupling agents: They can promote adhesion between organic polymers and inorganic materials. ethz.ch
Synthetic reagents: The silicon atom can influence the reactivity of adjacent functional groups, enabling specific chemical transformations. soci.org
The presence of the phenyl and methyl groups on the silicon atom in this compound influences its steric and electronic properties, while the azidomethyl group provides a specific site for further chemical modification.
Historical Perspectives on Azido Functionalized Silanes
The development of azido-functionalized silanes is intertwined with the broader history of organosilicon chemistry and the discovery of versatile organic reactions. While early organosilicon research focused on polymers like silicones, the field has expanded to include a vast range of reactive molecules. The introduction of an azide (B81097) (-N₃) group onto a silane (B1218182) framework provides a powerful chemical handle for a variety of transformations.
An early example of a silicon compound with multiple azide functionalities is bis(trimethylsilyl)silyl diazide, which was used in photolysis experiments to generate novel silicon-based reactive intermediates like silanimines. dtic.mil The primary impetus for the recent surge in interest in azido-functionalized silanes, however, has been the advent of "click chemistry". wikipedia.orgnih.gov Coined by K. Barry Sharpless, this concept emphasizes the use of highly efficient and specific reactions to join molecular building blocks. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole ring from an azide and a terminal alkyne. nih.govbeilstein-journals.org This has led to the development of various azido-functionalized silanes for applications in bioconjugation, materials science, and drug discovery. nih.govrsc.org
Structural Features and Chemical Environment of the Azidomethyl Group
The chemical structure of (azidomethyl)dimethylphenylsilane is central to its utility. The molecule consists of a central silicon atom bonded to two methyl groups, a phenyl group, and an azidomethyl group (-CH₂N₃).
| Property | Value |
| Molecular Formula | C₉H₁₃N₃Si |
| Molecular Weight | 191.30 g/mol nih.gov |
| IUPAC Name | azidomethyl-dimethyl-phenylsilane nih.gov |
Interactive Data Table: Key Properties of this compound. nih.gov
The key functional components of the molecule are:
Azidomethyl group: This is the primary reactive site for the applications discussed below. The azide (B81097) group is linked to the silicon atom via a methylene (B1212753) (-CH₂-) spacer. This spacer insulates the azide electronically from the silicon atom, allowing it to retain its characteristic reactivity. The azide group is a pseudohalogen and can participate in a variety of reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org
The synthesis of this compound can be achieved from its chloro- precursor, (chloromethyl)dimethylphenylsilane. orgsyn.orgmdpi.com This typically involves a nucleophilic substitution reaction where a source of azide ions, such as sodium azide, displaces the chloride. mdpi.com
Strategic Applications of Azidomethyl Dimethylphenylsilane in Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The azido (B1232118) group in (azidomethyl)dimethylphenylsilane serves as a versatile precursor for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
Triazole Synthesis via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles scispace.comorganic-chemistry.orgwikipedia.orgsigmaaldrich.com. In this context, this compound could react with a wide array of terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles bearing a dimethylphenylsilylmethyl group. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance organic-chemistry.orgbeilstein-journals.org.
The resulting silylated triazoles could serve as valuable intermediates. The silicon-carbon bond can be cleaved under specific conditions to introduce other functional groups, or the lipophilic silyl (B83357) group could be exploited to enhance solubility in nonpolar media or to direct the stereochemical outcome of subsequent reactions.
Table 1: Hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
| Entry | Alkyne Substrate | Product | Potential Application |
| 1 | Phenylacetylene | 1-((Dimethyl(phenyl)silyl)methyl)-4-phenyl-1H-1,2,3-triazole | Intermediate for functional materials |
| 2 | Propargyl alcohol | (1-((Dimethyl(phenyl)silyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Building block for drug discovery |
| 3 | Ethynyltrimethylsilane | 1-((Dimethyl(phenyl)silyl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Precursor for further functionalization |
Pyrazole and Pyrroline Derivatives from Azidomethylsilane Intermediates
While the direct synthesis of pyrazoles and pyrrolines from azides is less common than triazole synthesis, azides can be converted into reactive intermediates that participate in the formation of these heterocycles. For instance, the thermal or photochemical decomposition of this compound could generate a nitrene intermediate. This highly reactive species could then undergo cycloaddition with appropriate unsaturated substrates to form pyrazole or pyrroline precursors.
General synthetic routes to pyrazoles often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound mdpi.comresearchgate.net. Pyrrolines can be synthesized through various metal-mediated cyclizations nih.gov. While not a direct application of the azide (B81097), its reduction to the corresponding amine would provide a precursor for these established synthetic methods.
Reagent for the Introduction of Amine and Imine Functionalities
The azide group is a masked form of an amine. This property allows for the introduction of nitrogen functionalities into molecules at a late stage of a synthetic sequence.
Reductive Amination Strategies
This compound can be reduced to the corresponding amine, (aminomethyl)dimethylphenylsilane. This amine can then participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines. This two-step sequence provides a versatile method for forging carbon-nitrogen bonds.
Staudinger Ligation and Related Transformations
The Staudinger reaction, involving the reaction of an azide with a phosphine to form an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide, is a mild and efficient method for the reduction of azides. A modification of this reaction, the Staudinger ligation, allows for the formation of an amide bond sigmaaldrich.com. This compound could be employed in such reactions to couple with phosphine-containing molecules, providing a pathway to complex amide structures.
Building Block for Complex Molecule Synthesis
The dual functionality of this compound, possessing both a reactive azide and a stable organosilane moiety, makes it a potentially valuable building block in the synthesis of complex molecules. The silyl group can act as a directing group, a protecting group, or a handle for purification. The azide group, as discussed, is a precursor to a variety of nitrogen-containing functionalities and heterocycles.
The synthesis of complex molecules often relies on the sequential and chemoselective introduction of functional groups. The orthogonality of the azide's reactivity (e.g., in click chemistry) with many other common organic transformations makes this compound an attractive component for convergent synthetic strategies.
Table 2: Summary of Potential Applications
| Application | Reaction Type | Key Intermediate | Resulting Functionality/Scaffold |
| Heterocycle Synthesis | Click Chemistry (CuAAC) | - | 1,2,3-Triazole |
| Heterocycle Synthesis | Nitrene Cycloaddition | Nitrene | Pyrazole/Pyrroline Precursors |
| Amine Introduction | Reduction | Amine | Primary, Secondary, Tertiary Amines |
| Amide Formation | Staudinger Ligation | Aza-ylide | Amide |
Role in Total Synthesis of Natural Products
While direct applications of this compound in completed total syntheses are not yet extensively documented, its potential as a valuable tool is inferred from the widespread use of the azidomethyl group as a masked amine or a precursor for nitrogen-containing heterocycles in the synthesis of natural products. The dimethylphenylsilyl group can serve as a bulky and selectively cleavable protecting group for alcohols.
The azidomethyl group is a versatile functional handle that can be introduced and subsequently transformed into various nitrogen-containing functionalities. For instance, in the synthesis of complex alkaloids, the azide can be reduced to a primary amine at a late stage, avoiding potential side reactions associated with a free amine. Furthermore, the azide can participate in intramolecular cyclization reactions to form key heterocyclic rings found in many natural products.
The strategic advantage of using a reagent like this compound would be the simultaneous introduction of a latent amino group and a robust protecting group. The dimethylphenylsilyl ether is stable to a variety of reaction conditions but can be selectively removed, often with fluoride reagents, without affecting other sensitive functional groups.
Table 1: Illustrative Application in a Hypothetical Natural Product Synthesis
| Step | Reaction | Reagent | Purpose |
| 1 | Protection of a primary alcohol | This compound | Introduction of a bulky silyl ether and a latent amino group. |
| 2 | Multi-step elaboration of the carbon skeleton | Various reagents | Building the core structure of the natural product. |
| 3 | Selective deprotection of the silyl ether | Tetrabutylammonium fluoride (TBAF) | Unmasking the primary alcohol for further functionalization. |
| 4 | Reduction of the azide | H₂, Pd/C or PPh₃, H₂O | Formation of the primary amine. |
| 5 | Final cyclization/functionalization | Appropriate reagents | Completion of the natural product synthesis. |
Construction of Pharmacologically Relevant Scaffolds
The azidomethyl group is a key building block in the synthesis of numerous pharmacologically active molecules. Its ability to participate in highly efficient and selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," makes it an invaluable tool for medicinal chemists. nih.govsemanticscholar.orgnih.govresearchgate.net This reaction allows for the facile construction of 1,2,3-triazole rings, which are important pharmacophores found in a wide range of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
This compound can serve as a key reagent for introducing the "azidomethyl" fragment onto a molecule, which can then be "clicked" with an alkyne-containing partner to rapidly assemble diverse libraries of potential drug candidates.
A significant area of application is in the synthesis of antiviral nucleoside analogues. For example, 4'-C-azidomethyl-β-D-ribofuranosyl purine and pyrimidine nucleosides have been synthesized and evaluated for their antiviral properties. nih.gov In these syntheses, an azidomethyl group is introduced at the 4' position of the ribose sugar. While the reported syntheses may not directly use this compound, the principle of introducing an azidomethyl group is central. Furthermore, 3′-O-azidomethyl-modified nucleotides are utilized as reversible terminators in DNA synthesis, highlighting the biocompatibility and utility of the azidomethyl group in biological systems. acs.orgnih.govnih.govjenabioscience.com
Table 2: Synthesis of a Triazole-Linked Pharmacophore using an Azidomethyl Precursor
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Product (Triazole Scaffold) | Potential Pharmacological Activity |
| Molecule with an azidomethyl group | Alkyne-functionalized bioactive molecule | Cu(I) salt | 1,4-disubstituted 1,2,3-triazole | Antiviral, Anticancer, Antibacterial |
| Azidomethyl-functionalized sugar | Alkyne-modified nucleobase | Cu(I) salt | Triazole-linked nucleoside analogue | Antiviral |
Orthogonal Functionalization in Multistep Synthesis
The concept of orthogonal functionalization is crucial in the synthesis of complex molecules, allowing for the selective manipulation of one functional group in the presence of others. This compound is an excellent example of a reagent that introduces two orthogonally reactive functional groups: the azide and the dimethylphenylsilyl ether.
The dimethylphenylsilyl ether can be cleaved under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), which is generally mild towards many other functional groups, including azides. organic-chemistry.orgchem-station.com Conversely, the azide group can be selectively reduced to an amine using reagents like triphenylphosphine (in the Staudinger reaction) or catalytic hydrogenation, conditions under which a silyl ether is typically stable. sigmaaldrich.com The azide can also undergo cycloaddition reactions without affecting the silyl ether.
This orthogonality allows for a divergent synthetic strategy. From a common intermediate containing both a dimethylphenylsilyl ether and an azidomethyl group, one can selectively deprotect the alcohol and functionalize it, or selectively react the azide group, leading to two different families of compounds.
Table 3: Orthogonal Deprotection/Reaction Strategies
| Functional Group | Reaction | Reagents | Conditions | Orthogonal Group Stability |
| Dimethylphenylsilyl Ether | Deprotection | TBAF, HF•Pyridine | Mild, room temperature | Azide group is stable. |
| Azide | Reduction | H₂, Pd/C; PPh₃/H₂O | Mild to moderate | Silyl ether is stable. |
| Azide | Cycloaddition | Alkyne, Cu(I) catalyst | Mild, often aqueous conditions | Silyl ether is stable. |
This strategic uncoupling of reactivities enables chemists to construct complex molecular architectures with a high degree of control and efficiency.
Advanced Derivatization and Functionalization of Azidomethyl Dimethylphenylsilane
Modification of the Phenyl Substituent for Electronic and Steric Tuning
The phenyl group in (azidomethyl)dimethylphenylsilane is amenable to various modifications to fine-tune the electronic and steric properties of the molecule. These modifications are typically achieved through electrophilic aromatic substitution (EAS) reactions. The dimethyl(azidomethyl)silyl group, as a substituent on the benzene (B151609) ring, influences the regioselectivity and rate of these reactions.
Silyl (B83357) groups are generally considered weak activators or deactivators depending on the specific reaction conditions and the nature of the electrophile. wikipedia.orgmasterorganicchemistry.com They are known to be ortho, para-directing. wikipedia.org However, the steric bulk of the dimethyl(azidomethyl)silyl group can significantly influence the ratio of ortho to para products, often favoring the less sterically hindered para position. numberanalytics.comyoutube.com
Common electrophilic aromatic substitution reactions that can be applied to this compound include:
Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This modification significantly alters the electronic properties, making the phenyl ring more electron-deficient.
Halogenation: Bromination or chlorination can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. The resulting halophenyl derivatives serve as versatile intermediates for further cross-coupling reactions.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, further modifying the steric and electronic environment of the phenyl ring. However, Friedel-Crafts reactions can sometimes be complicated by rearrangements or deactivation of the ring by the acyl group.
The electronic nature of the substituent on the phenyl ring can, in turn, influence the reactivity of the azido (B1232118) group and the stability of the Si-C bond. For instance, electron-withdrawing groups on the phenyl ring can affect the electron density at the benzylic position, potentially influencing reactions involving the azidomethyl group.
| Reaction |
Strategies for Si-C Bond Functionalization
The silicon-carbon (Si-C) bond in this compound offers another avenue for derivatization, either through its cleavage and replacement or by direct functionalization of the silyl moiety.
Cleavage and Replacement of the Silyl Group
The Si-C bond in benzylsilanes can be cleaved under specific conditions, allowing for the replacement of the silyl group with other functionalities. This cleavage can be influenced by the nature of the substituents on both the silicon atom and the aromatic ring. scispace.comrsc.org
One common method for Si-C bond cleavage is protodesilylation , which involves the use of a strong acid. The stability of the Si-C bond can be dependent on the reaction conditions, and strategies such as inserting alkyl linkers between the silicon and the aromatic ring have been studied to suppress this cleavage. rsc.org In the case of this compound, the direct Si-phenyl bond is susceptible to cleavage.
Another approach involves ipso-substitution , where an electrophile attacks the carbon atom attached to the silicon, leading to the displacement of the silyl group. wikipedia.org This allows for the introduction of a variety of electrophiles at the position formerly occupied by the silicon.
Direct Functionalization of the Silyl Moiety
Direct functionalization of the silyl moiety without cleaving the Si-C bond provides a powerful tool for introducing additional functionality. While the methyl groups on the silicon in this compound are generally unreactive, the silicon center itself can participate in reactions.
For instance, if one of the methyl groups were replaced with a more reactive group like a hydride or a halogen, a range of transformations would become accessible. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for forming Si-C bonds and is widely used in the synthesis of functionalized organosilanes. researchgate.netrsc.orgmdpi.commcmaster.ca Although this compound itself does not possess a Si-H bond, its synthesis from a precursor containing a Si-H bond, such as dimethylphenylsilane, allows for the introduction of various groups prior to the azidomethylation step.
Synthesis of Polyfunctionalized Organosilicon Scaffolds
The unique combination of reactive sites in this compound makes it an excellent starting material for the synthesis of complex, polyfunctionalized organosilicon scaffolds. These scaffolds can serve as platforms for the development of new materials and bioactive molecules.
A key reaction for building these scaffolds is the hydrosilylation of unsaturated molecules with a precursor silane (B1218182). researchgate.netrsc.orgmdpi.comresearchgate.net For example, a diene can be reacted with a hydrosilane to create a linear or cross-linked polymer. By using a precursor to this compound that also contains a Si-H bond, it is possible to first perform a hydrosilylation reaction to build a larger scaffold and then introduce the azidomethyl group.
Furthermore, the azide (B81097) group can be readily transformed into other functionalities through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or through Staudinger ligation. nih.gov This allows for the attachment of a wide variety of molecules, including polymers, biomolecules, and fluorescent tags, to the organosilicon scaffold.
Preparation of Azide-Tagged Probes and Linkers
The presence of the azide group makes this compound an ideal precursor for the preparation of azide-tagged probes and linkers for applications in chemical biology and materials science. enamine.netnih.goviris-biotech.de The azide serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner, typically an alkyne, through click chemistry. nih.gov
These azide-tagged probes can be used to:
Label biomolecules: By attaching a fluorescent dye or a biotin (B1667282) tag to an alkyne-modified biomolecule, the azide-functionalized silane can be used to visualize or isolate the target.
Functionalize surfaces: The silyl group can be used to anchor the molecule to silica (B1680970) or other oxide surfaces, while the azide group remains available for subsequent functionalization. ethz.ch
Create complex architectures: The ability to selectively link molecules using the azide group allows for the construction of well-defined macromolecular structures.
Interdisciplinary Research Frontiers Involving Azidomethyl Dimethylphenylsilane
Contributions to Materials Science and Polymer Chemistry
The dual functionality of (azidomethyl)dimethylphenylsilane makes it a valuable component in the design and synthesis of innovative materials with tailored properties. Its ability to participate in "click" chemistry reactions while also forming stable siloxane bonds has opened new avenues in polymer science and the creation of sophisticated hybrid materials.
Integration into Functional Polymers and Hybrid Materials
The incorporation of this compound into polymer backbones or as pendant groups allows for the creation of functional polymers with unique characteristics. The azide (B81097) group serves as a convenient handle for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the attachment of a wide array of molecules, including fluorescent dyes, bioactive peptides, and other functional polymers, to the silane-containing polymer chain.
Furthermore, the dimethylphenylsilyl group can enhance the thermal stability and solubility of polymers in organic solvents. The synthesis of hybrid materials, which combine the properties of organic polymers and inorganic components, is another area where this compound shows great promise. The silane (B1218182) moiety can be co-polymerized with other organosilanes or used to functionalize inorganic materials like silica (B1680970) and other metal oxides, leading to the development of robust organic-inorganic hybrid composites with applications in coatings, adhesives, and advanced manufacturing.
Surface Modification of Nanomaterials via Click Chemistry
The surface properties of nanomaterials play a crucial role in their performance in various applications, from drug delivery to electronics. This compound provides an effective means to modify the surfaces of nanomaterials, such as silica nanoparticles, gold nanoparticles, and quantum dots. nih.govnih.govscirp.org The silane group can readily react with hydroxyl groups present on the surface of these materials, forming a stable covalent bond.
Once the nanomaterial is coated with a layer of this compound, the exposed azide groups can be utilized for subsequent functionalization using click chemistry. This approach allows for the precise and efficient attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface. nih.govehu.es This strategy is particularly valuable in the development of targeted drug delivery systems, where the modified nanoparticles can selectively bind to and deliver their payload to specific cells or tissues. nih.gov
Table 1: Applications of this compound in Nanomaterial Surface Modification
| Nanomaterial | Modification Strategy | Application |
| Silica Nanoparticles | Silanization followed by CuAAC | Targeted Drug Delivery, Bioimaging |
| Gold Nanoparticles | Thiol-ligation of a silyl-azide linker followed by CuAAC | Biosensing, Catalysis |
| Quantum Dots | Ligand exchange with silyl-azide followed by CuAAC | In vivo Imaging, FRET-based sensors |
Enabling Tools in Chemical Biology and Bioconjugation Methodologies
The bioorthogonal nature of the azide group in this compound has made it a valuable tool in the field of chemical biology, enabling the study of biological processes in their native environment without interfering with them.
Development of Bioorthogonal Ligation Reagents
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key player in this field due to its inertness to most biological functional groups. This compound can serve as a precursor for the development of novel bioorthogonal ligation reagents. ucsd.edu
By attaching this small, azide-bearing silane to biomolecules such as proteins, nucleic acids, or lipids, researchers can introduce a "chemical handle" that can be selectively targeted with a complementary probe. The subsequent reaction, typically a strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC, allows for the specific labeling and visualization of these biomolecules within living cells. The phenylsilyl moiety can also be further functionalized to modulate the reagent's solubility and cell permeability.
In Vitro and Ex Vivo Applications in Molecular Probing
The ability to specifically label biomolecules using this compound-derived probes has significant implications for in vitro and ex vivo molecular probing. For instance, researchers can track the localization and dynamics of a specific protein within a cell, study protein-protein interactions, or identify the targets of a drug candidate.
In ex vivo studies, tissues or cells can be treated with a metabolic precursor containing an azide group, which is then incorporated into newly synthesized biomolecules. Subsequent labeling with a probe derived from this compound allows for the visualization and analysis of these newly synthesized molecules, providing insights into cellular metabolism and function.
Catalytic Chemistry and Ligand Design with Azidomethylsilane Derivatives
The versatility of this compound extends to the realm of catalysis, where it can be used to design novel ligands for transition metal complexes. The azide group can be transformed into other nitrogen-containing functionalities, such as amines or triazoles, which are excellent coordinating groups for metal ions.
By reacting this compound with an alkyne-containing molecule, a 1,2,3-triazole ring can be formed. This triazole, along with the phenylsilyl group, can act as a bidentate or tridentate ligand for various transition metals. The electronic and steric properties of the resulting metal complex can be fine-tuned by modifying the substituents on the phenyl ring or the alkyne precursor. These tailored metal complexes can then be explored as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The silane component can also play a role in catalyst immobilization on solid supports, facilitating catalyst recovery and reuse.
Table 2: Potential Catalytic Applications of this compound-Derived Ligands
| Metal | Ligand Type | Potential Catalytic Reaction |
| Palladium | Phenyl-triazole | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium | Silyl-phosphine (from reduced azide) | Asymmetric hydrogenation |
| Copper | Phenyl-triazole | Azide-alkyne cycloadditions, Oxidation reactions |
| Ruthenium | Silyl-amine (from reduced azide) | Transfer hydrogenation |
Environmental and Sustainable Chemistry Perspectives in Azidomethylsilane Research
The growing emphasis on green and sustainable chemistry has cast a spotlight on the entire lifecycle of chemical compounds, from their synthesis to their ultimate fate in the environment. For organosilicon compounds like this compound, this perspective encourages a critical evaluation of their environmental impact and the development of more ecologically responsible chemical practices. While specific research on the environmental profile of this compound is not extensively documented in publicly available literature, general principles derived from studies on related organosilicon compounds and green chemistry can provide valuable insights.
For instance, hydrolysis has been identified as a crucial preliminary step for the biodegradation of certain organosilicon substances. researchgate.net Functional groups that are susceptible to hydrolysis, such as ethers, esters, and amides, can break down, potentially yielding silicon-free intermediates that are more readily biodegradable. nih.gov In the case of this compound, the azido (B1232118) group (–N₃) and the phenyl group attached to the silicon atom would be key determinants of its environmental behavior. The susceptibility of the Si-C bond to cleavage under various environmental conditions would be a primary area of investigation. wikipedia.org
The principles of green chemistry offer a framework for mitigating the potential environmental impact of compounds like this compound. researchgate.net These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this would involve several considerations:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. This reduces waste at the source.
Use of Safer Solvents and Auxiliaries: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or bio-based solvents. mdpi.commdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate more waste. mdpi.com Biocatalysis, using enzymes, is a particularly promising green chemistry tool. mdpi.com
Recent advancements in synthetic methodologies for nitrogen-containing compounds highlight a trend towards milder and more efficient processes. mdpi.com For example, the development of one-pot syntheses or processes that reduce the number of steps can significantly decrease waste and energy usage. researchgate.net Applying such innovative synthetic strategies to the production of this compound could substantially improve its sustainability profile.
The table below summarizes potential research directions for assessing the environmental and sustainable chemistry profile of this compound, based on general findings for organosilicon compounds.
| Research Area | Focus | Rationale |
| Biodegradation Studies | Assessment of microbial degradation under various environmental conditions (aerobic, anaerobic). | To determine the persistence of this compound in the environment. nih.govresearchgate.net |
| Hydrolytic Stability | Evaluation of the stability of the Si-C and Si-N bonds in aqueous environments at different pH levels. | Hydrolysis can be a key initial step in the degradation of organosilicon compounds. researchgate.net |
| Green Synthesis Routes | Development of synthetic methods that utilize greener solvents, catalysts, and have higher atom economy. | To reduce the environmental footprint of the manufacturing process. researchgate.netresearchgate.net |
| Identification of Degradation Products | Characterization of any molecules formed during biodegradation or hydrolysis. | To assess the potential toxicity of any breakdown products. |
| Lifecycle Assessment | Evaluation of the environmental impact from synthesis to disposal or degradation. | To provide a holistic view of the compound's environmental profile. |
Future Directions and Emerging Paradigms in Azidomethyl Dimethylphenylsilane Research
Development of Novel Catalytic and Stereoselective Syntheses
The synthesis of organosilanes has traditionally relied on methods that can require harsh conditions or offer limited functional group tolerance. orgsyn.org Future research into (azidomethyl)dimethylphenylsilane will likely focus on the development of more efficient, selective, and sustainable synthetic routes.
Catalytic Approaches: Modern catalysis offers a wealth of opportunities for the synthesis of functionalized organosilanes. Future synthetic strategies for this compound could move beyond classical nucleophilic substitution, which often involves the use of highly reactive organometallic reagents. orgsyn.org The development of catalytic methods, such as transition-metal-catalyzed C-H activation or silylation, could provide more direct and atom-economical pathways to this and related compounds. For instance, borrowing from recent advances in C-N bond formation, catalytic systems could be designed to directly introduce the azido (B1232118) group onto a methylphenylsilane (B1236316) precursor. nih.gov
Stereoselective Syntheses: The silicon atom in organosilanes can be a stereogenic center, and the synthesis of enantiopure organosilanes is a growing area of interest due to their potential in asymmetric catalysis and as chiral building blocks. researchgate.net While this compound itself is not chiral at the silicon center, future research could target the synthesis of chiral analogues. The development of catalytic asymmetric hydrosilylation or desymmetrization reactions could enable access to a range of Si-stereogenic azidoalkylsilanes, opening new avenues for their application in stereoselective synthesis.
Expansion of Reactivity Landscape Beyond Established Pathways
The azide (B81097) functional group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this reaction provides a highly efficient method for conjugation, the reactivity of the azide group is far more diverse. Future research will undoubtedly seek to expand the reactivity profile of this compound beyond these established pathways.
Exploring Azide Reactivity: The azide can participate in a variety of other transformations, including:
Staudinger Ligation: Reaction with phosphines to form aza-ylides, which can be hydrolyzed to primary amines or used in subsequent reactions.
Aza-Wittig Reaction: Reaction of the intermediate aza-ylide with carbonyl compounds to form imines.
Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide to generate a highly reactive nitrene, which can undergo C-H insertion or cyclization reactions.
Harnessing these reactions would allow for the transformation of the azido group into a wide array of other functionalities, dramatically increasing the synthetic utility of this compound as a chemical building block.
Leveraging the Silyl (B83357) Group: The dimethylphenylsilyl moiety also offers unique reactivity. The phenyl group can be modified through electrophilic aromatic substitution, while the silicon-carbon bond can be cleaved under specific conditions to generate other functional groups. The interaction between the silyl group and the azidomethyl functionality could also lead to novel intramolecular reactions and rearrangements.
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The bifunctional nature of this compound makes it an ideal candidate for applications in materials science, particularly in the realms of supramolecular chemistry and nanotechnology.
Surface Modification: Organosilanes are widely used to modify the surfaces of inorganic materials like silica (B1680970) and metal oxides, forming stable self-assembled monolayers (SAMs). russoindustrial.ruresearchgate.net The (azidomethyl)dimethylphenylsilyl group could be anchored to a surface, presenting the azide functionality for subsequent modification via click chemistry or other azide-specific reactions. This would allow for the precise immobilization of biomolecules, catalysts, or other functional units onto surfaces, creating advanced sensors, chromatographic materials, or heterogeneous catalysts.
Nanoparticle Functionalization: Similarly, this compound could be used to functionalize nanoparticles, imparting new properties and enabling their use in advanced applications. acs.org For example, silica or gold nanoparticles coated with this molecule could be readily conjugated to proteins, DNA, or fluorescent dyes for use in bioimaging, diagnostics, or targeted drug delivery. The organosilane component provides a stable linkage to the nanoparticle core, while the azide serves as a versatile handle for bioconjugation. rsc.org
Supramolecular Assembly: The phenyl group of the molecule can participate in π-π stacking interactions, which are a key driving force in supramolecular assembly. walshmedicalmedia.com By designing complementary molecules that can interact with the azide group (e.g., through hydrogen bonding or coordination to a metal center), it may be possible to construct complex, ordered supramolecular architectures in solution or on surfaces.
Theoretical Predictions Driving Experimental Discoveries
As the complexity of molecular design increases, computational modeling is becoming an indispensable tool for predicting molecular properties and guiding experimental work. mit.edunih.govresearchgate.net For a relatively un-explored molecule like this compound, theoretical predictions will be crucial in unlocking its potential.
Predicting Reactivity and Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including:
Molecular geometry and electronic structure
Spectroscopic signatures (NMR, IR, etc.)
Reaction pathways and activation barriers
Interaction energies with surfaces or other molecules
These predictions can help researchers to understand the fundamental chemistry of the molecule, design more efficient synthetic routes, and identify promising applications before embarking on extensive experimental work. nih.gov
In Silico Design of Materials: Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in larger systems. mdpi.com For example, MD simulations could predict the structure and stability of self-assembled monolayers on different substrates or model the interaction of functionalized nanoparticles with biological membranes. This in silico approach can accelerate the design and development of new materials with desired properties.
Collaborative Research and Interdisciplinary Synergies
Realizing the full potential of a versatile molecule like this compound will require a highly collaborative and interdisciplinary approach. The challenges and opportunities presented by this compound span multiple scientific disciplines.
Synthetic Chemistry: Organic and organometallic chemists will be needed to develop novel, efficient, and scalable syntheses.
Materials Science: Materials scientists and engineers will be crucial for integrating the molecule into advanced materials, coatings, and devices. nih.gov
Computational Chemistry: Theoretical chemists will provide the computational models and predictions needed to guide experimental efforts.
Biology and Medicine: Collaborations with biologists and medicinal chemists could lead to the development of new bioconjugation strategies, diagnostic tools, and drug delivery systems.
By fostering strong collaborations between these fields, the scientific community can accelerate the pace of discovery and translate the fundamental properties of this compound into practical applications that address key challenges in technology and medicine.
Compound Information
| Property | Value | Source |
| IUPAC Name | azidomethyl-dimethyl-phenylsilane | |
| Molecular Formula | C9H13N3Si | |
| Molecular Weight | 191.30 g/mol | |
| InChIKey | BIVOPHVFJUZHDO-UHFFFAOYSA-N | |
| Canonical SMILES | CSi(CN=[N+]=[N-])C1=CC=CC=C1 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (azidomethyl)dimethylphenylsilane, and how can its purity be verified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of dimethylphenylchlorosilane with sodium azide (NaN₃) in anhydrous solvents like THF or DMF under inert conditions . Post-synthesis, purity is assessed using ¹H/¹³C NMR to confirm the azide peak at ~2100 cm⁻¹ (FTIR) and the absence of residual chloride ions via silver nitrate testing. HPLC with UV detection (λ = 254 nm) is recommended for quantifying impurities .
Q. How is this compound characterized structurally, and what spectral benchmarks exist?
- Methodological Answer : Key spectral data include ¹H NMR (CDCl₃, δ 0.35 ppm for Si–CH₃, δ 4.3 ppm for –CH₂N₃) and ²⁹Si NMR (δ ~10–15 ppm for dimethylphenylsilane backbone) . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 191 (M⁺). Cross-referencing with literature spectra ensures structural fidelity .
Q. What are the primary applications of this compound in click chemistry?
- Methodological Answer : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming triazole-linked hybrid materials. For example, it reacts with terminal alkynes (e.g., propargyl ethers) in DMF/H₂O at 25°C with 1–5 mol% CuSO₄/Na ascorbate, yielding >90% triazole products . Applications span polymer functionalization and bioconjugation .
Advanced Research Questions
Q. How does steric hindrance from the dimethylphenyl group influence reaction kinetics in azide-based cycloadditions?
- Methodological Answer : The bulky silane group slows reaction rates compared to linear alkylazides due to steric effects. Kinetic studies using UV-Vis monitoring (disappearance of azide absorbance at 2100 cm⁻¹) reveal a 2–3x decrease in rate constants. Computational modeling (DFT) further illustrates transition-state destabilization .
Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?
- Methodological Answer : Thermal decomposition occurs above 80°C (DSC/TGA analysis), releasing N₂ gas. Photolytic stability is assessed via UV irradiation (254 nm, 6h), with degradation products (e.g., siloxanes) identified via GC-MS. Storage at –20°C in amber vials under argon is recommended .
Q. How can contradictions in reported reactivity data (e.g., solvent effects) be resolved?
- Methodological Answer : Conflicting solvent effects (e.g., DMF vs. THF) require controlled reproducibility studies with standardized catalyst loading (Cu(I) concentration) and rigorous exclusion of oxygen. Meta-analysis of literature data must differentiate between "neat" vs. trace-water conditions, which alter CuAAC efficiency .
Q. What strategies mitigate azide group decomposition during prolonged storage or catalytic cycles?
- Methodological Answer : Stabilization methods include (i) lyophilization with cryoprotectants (trehalose), (ii) encapsulation in silica matrices, and (iii) using radical scavengers (BHT) to prevent oxidative degradation. Purity checks via iodometric titration validate azide integrity pre-use .
Q. Can computational models predict regioselectivity in reactions involving this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity. For example, the silane’s electron-withdrawing effect favors 1,4-triazole regioisomers in CuAAC, validated by comparing computed vs. experimental ¹H NMR coupling constants .
Q. How do reaction conditions (e.g., solvent polarity, temperature) impact the efficiency of silane-azide coupling reactions?
- Methodological Answer : A Design of Experiments (DoE) approach optimizes variables: solvent polarity (logP), temperature (25–60°C), and catalyst loading. Response surface methodology (RSM) identifies THF/water (4:1) at 40°C with 2 mol% Cu(I) as optimal for >95% yield .
Data Presentation and Analysis
- Contradiction Resolution : Cross-validate conflicting data (e.g., catalytic efficiency) by replicating experiments with standardized controls and reporting uncertainties (e.g., ±5% yield variance due to O₂ sensitivity) .
- Computational Validation : Use CIF files from crystallographic databases (e.g., CCDC) to compare predicted vs. observed bond lengths/angles in triazole products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
